molecular formula C13H19N3O B2981056 N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)cyclopentanecarboxamide CAS No. 2034258-37-0

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)cyclopentanecarboxamide

Cat. No. B2981056
CAS RN: 2034258-37-0
M. Wt: 233.315
InChI Key: FUEMHPLNDRROKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)cyclopentanecarboxamide” is a chemical compound that has been studied for its potential therapeutic applications . It is a derivative of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (THPP) compounds .


Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions . The process starts with the asymmetric hydrogenation of pyrazolo[1,5-a]pyrimidines, which is a challenging step due to the strong aromaticity and poisoning effect toward chiral transition metal catalyst . An efficient iridium-catalyzed asymmetric hydrogenation of pyrazolo[1,5-a]pyrimidines has been developed using a substrate activation strategy, achieving up to 99% enantiomeric excess .


Molecular Structure Analysis

The molecular structure of this compound is based on the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold . This scaffold is a key component of many bioactive molecules and pharmaceuticals .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The hydrogenation process starts with 1,2-hydrogenation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 314.77, a density of 1.34, a boiling point of 545.8±50.0 °C (Predicted), a flash point of 283.916°C, and a refractive index of 1.675 .

Scientific Research Applications

Synthesis and Biological Evaluation

A novel series of pyrazolopyrimidines derivatives has been synthesized and evaluated for anticancer and anti-5-lipoxygenase activities. These compounds, including variations of the tetrahydropyrazolo[1,5-a]pyridine structure, showed promising cytotoxic activity against cancer cell lines HCT-116 and MCF-7, as well as inhibitory effects on 5-lipoxygenase, indicating potential for cancer treatment and anti-inflammatory applications (Rahmouni et al., 2016).

Comprehensive Synthetic Strategies

The significance of pyrazolopyrimidines, a class of compounds including tetrahydropyrazolo[1,5-a]pyridines, in medical and pharmaceutical fields has been highlighted due to their wide range of biological activities. A review aimed at compiling all synthetic routes for constructing the pyrazolo[1,5-a]pyrimidine ring systems underscores their importance as the basic skeleton of various synthetic drugs (Elattar & El‐Mekabaty, 2021).

Antimicrobial and Antiviral Activities

The synthesis and characterization of new heterocycles incorporating the pyrazolopyridine moiety, closely related to the tetrahydropyrazolo[1,5-a]pyridine structure, have shown promising antimicrobial activities. These studies highlight the potential of such compounds in developing new therapeutic agents against various bacterial and fungal pathogens (Abu-Melha, 2013).

Antioxidant Activities

Compounds incorporating the pyrazolopyrimidine moiety have been synthesized and evaluated for their antioxidant activities. Some of these novel compounds exhibited promising activities, indicating potential applications in the development of antioxidant therapies (Mohamed & El-Sayed, 2019).

properties

IUPAC Name

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c17-13(10-3-1-2-4-10)15-11-6-8-16-12(9-11)5-7-14-16/h5,7,10-11H,1-4,6,8-9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUEMHPLNDRROKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2CCN3C(=CC=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)cyclopentanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.